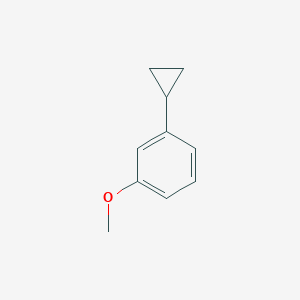

1-Cyclopropyl-3-methoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-11-10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDOHVNFQCZZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466047 | |

| Record name | 3-Cyclopropylanisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54134-93-9 | |

| Record name | 3-Cyclopropylanisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Mechanisms and Transformations

Electrophilic Aromatic Substitution on the 3-Methoxybenzene Ring

The regiochemical outcome of electrophilic aromatic substitution (EAS) on 1-cyclopropyl-3-methoxybenzene is governed by the cumulative directing effects of its two substituents. The methoxy (B1213986) group (-OCH₃) is a potent activating group that strongly directs incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com Similarly, the cyclopropyl (B3062369) group is also an activating, ortho-, para-director, though its influence is generally weaker than that of the methoxy group. rsc.org

The positions on the aromatic ring are numbered starting from the carbon bearing the cyclopropyl group as C1. Therefore, the methoxy group is at C3. The directing effects are as follows:

Methoxy group (at C3): Directs to positions C2, C4, and C6.

Cyclopropyl group (at C1): Directs to positions C2, C4, and C6.

Both groups reinforce the activation of positions 2, 4, and 6, making them the primary sites for electrophilic attack. The reaction of an electrophile (E⁺) leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. dalalinstitute.com The stability of this intermediate determines the reaction rate and product distribution. For substitution at the ortho and para positions relative to the methoxy group, the positive charge in one of the resonance structures can be delocalized onto the oxygen atom, providing significant stabilization.

In a typical nitration reaction, using a mixture of nitric acid and sulfuric acid which generates the nitronium ion (NO₂⁺), the substitution would be expected to occur at these activated positions. masterorganicchemistry.comgoogle.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Product Name | Nature of Activation |

| C2 | 2-E-1-Cyclopropyl-3-methoxybenzene | Ortho to Cyclopropyl, Ortho to Methoxy |

| C4 | 4-E-1-Cyclopropyl-3-methoxybenzene | Para to Cyclopropyl, Ortho to Methoxy |

| C6 | 6-E-1-Cyclopropyl-3-methoxybenzene | Ortho to Cyclopropyl, Para to Methoxy |

E represents the incoming electrophile.

Radical Cation Formation and Functionalization of the Cyclopropyl Moiety

The electron-rich nature of the methoxy-substituted aromatic ring facilitates the single-electron oxidation of this compound to form a reactive radical cation intermediate. epfl.chacs.orgrsc.org This process can be initiated photochemically or with chemical oxidants and opens pathways for functionalizing the cyclopropyl moiety, which is otherwise relatively inert. researchgate.net

Research has demonstrated the first oxidative C-H alkynylation of arylcyclopropanes, a reaction that proceeds via a radical cation intermediate. rsc.orgresearchgate.net This transformation can be achieved by the direct visible-light activation of hypervalent iodine reagents (e.g., ethynylbenziodoxolones or EBX reagents). chemrxiv.orgrsc.org In this process, a C-H bond on the cyclopropane (B1198618) ring is directly converted into a C-alkynyl bond. The substitution pattern on the aryl ring plays a crucial role in directing the reaction's outcome. While certain substitution patterns favor this C-H functionalization, it often competes with C-C bond cleavage reactions. rsc.orgresearchgate.net

A competing pathway to C-H alkynylation is the oxyalkynylation of the cyclopropane's C-C bonds. rsc.orgchemrxiv.orgrsc.org This reaction also involves the radical cation of the arylcyclopropane. epfl.ch In this ring-opening functionalization, an oxygen-based nucleophile and an alkynyl group are added across one of the cyclopropane's C-C bonds. Studies on para-methoxy-substituted cyclopropanes show they are excellent substrates for this transformation, readily undergoing oxidation to generate the necessary radical cation. rsc.org The reaction with an EBX reagent in the presence of a nucleophilic solvent like chloroform (B151607) results in a 1,3-oxyalkynylated product, demonstrating a powerful method for constructing highly functionalized acyclic structures from simple cyclopropanes. epfl.ch

Ring-Opening Reactions of the Cyclopropane System

The inherent ring strain of the cyclopropane unit in this compound makes it susceptible to ring-opening reactions under various catalytic conditions, providing access to linear, functionalized carbon chains.

A notable synthetic transformation for cyclopropanes is their conversion into thiophene (B33073) derivatives. This can be achieved through reactions with sulfur-transfer reagents. For example, research has shown that cyclopropyl ethanol (B145695) derivatives can react with potassium sulfide (B99878) at elevated temperatures to yield substituted thiophene aldehydes. rsc.orgnih.gov Another established method involves the reaction of spirocyclopropanes with sodium hydrosulfide, which proceeds via a regioselective ring-opening cyclization to construct tetrahydrobenzo[b]thiophen-4-one derivatives. nih.gov While not demonstrated specifically on this compound, these methods establish a precedent for the conversion of a cyclopropyl moiety into a thiophene ring through sulfur-mediated ring-opening and cyclization.

The cyclopropyl group can engage in conjugation with the attached methoxy-activated benzene (B151609) ring. This electronic interaction facilitates ring-opening reactions, particularly under acidic conditions. nih.gov Brønsted acid-catalyzed arylative ring-opening of arylcyclopropanes proceeds through a carbocation intermediate formed by the cleavage of a distal C-C bond of the cyclopropane ring. nih.gov The presence of the electron-donating methoxy group on the benzene ring would stabilize this carbocation, promoting an Sɴ1-type ring-opening mechanism. This allows for the addition of various nucleophiles to generate 1,3-difunctionalized products. researchgate.net Such reactions are powerful tools in synthesis, transforming a simple cyclopropane into a more complex, open-chain structure. scispace.comacs.org

Nucleophilic Substitutions and Cross-Coupling Reactions

The reactivity of this compound is influenced by its two main functional components: the methoxy-substituted benzene ring and the cyclopropyl group.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires an aromatic ring to be electron-poor. masterorganicchemistry.com This is achieved by the presence of strong electron-withdrawing groups (like a nitro group) at positions ortho or para to the leaving group. libretexts.org The methoxy group (-OCH3) on the benzene ring in this compound is an electron-donating group, which makes the ring electron-rich and thus deactivates it towards traditional SNAr reactions. masterorganicchemistry.com Consequently, direct nucleophilic substitution of a leaving group on the aromatic ring of this compound is generally unfavorable under standard SNAr conditions. libretexts.org

An alternative pathway for nucleophilic substitution on aryl halides is the benzyne (B1209423) mechanism, which occurs under conditions of a very strong base. masterorganicchemistry.com This mechanism involves the elimination of a hydrogen and a leaving group from adjacent carbons to form a highly reactive benzyne intermediate. masterorganicchemistry.com

Cross-Coupling Reactions: Cross-coupling reactions are powerful, metal-catalyzed methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Both the aryl and cyclopropyl moieties of this compound can participate in these transformations.

The Suzuki-Miyaura cross-coupling is a widely used method for creating aryl-cyclopropane bonds. Suitable conditions have been developed for coupling potassium cyclopropyltrifluoroborate (B8364958) with various aryl chlorides. nih.gov For example, the synthesis of 1-Cyclopropyl-4-methoxybenzene (B1195587), a regioisomer of the title compound, was achieved using a palladium acetate (B1210297) catalyst with an XPhos ligand. nih.gov This demonstrates the viability of coupling a cyclopropyl-boron species with a methoxy-substituted aryl halide.

Nickel-catalyzed cross-coupling reactions have also proven effective for cleaving the strong C(aryl)–OMe bond of anisole (B1667542) derivatives to form new C-C bonds. acs.org The use of specific ligands, such as 1,3-dicyclohexylimidazol-2-ylidene (ICy), has expanded the scope of these reactions to include the introduction of various alkyl groups, including the cyclopropyl group, via coupling with alkyl Grignard reagents. acs.org This suggests a potential route for modifying the methoxybenzene part of the molecule.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Conditions

| Catalyst System | Base | Solvent | Temperature | Product Example | Yield | Reference |

|---|---|---|---|---|---|---|

| 3% Pd(OAc)₂, 6% XPhos | K₂CO₃ | 10:1 CPME/H₂O | 100 °C | 1-Cyclopropyl-4-methoxybenzene | 75% | nih.gov |

Data derived from the synthesis of a regioisomeric product, demonstrating the methodology's applicability.

Rearrangement Reactions

The strained three-membered ring of the cyclopropyl group makes it susceptible to various rearrangement reactions, often leading to the formation of more complex or stable cyclic and acyclic structures.

The cyclopropylcarbinyl-homoallyl rearrangement is a characteristic reaction of cyclopropylcarbinyl systems, which can proceed through cationic, radical, or anionic intermediates. The transformation of cyclopropyl methanols into homoallylic halides or alcohols is a well-studied example of this rearrangement, driven by the relief of ring strain. tubitak.gov.trrsc.org In the case of a cationic intermediate, the initially formed cyclopropylcarbinyl cation can rearrange to a more stable homoallyl cation. tubitak.gov.tr For instance, studies on bicyclic and tricyclic cyclopropyl carbinols have shown that they readily rearrange in hot water to yield cyclic homoallylic alcohols. rsc.org This principle could be applied to a derivative of this compound bearing a carbinol group on the cyclopropane ring.

Ring expansion from a cyclopropyl to a cyclobutyl system is another transformation driven by the release of ring strain. stackexchange.com This type of rearrangement can be facilitated under various conditions. One modern approach involves the reaction of spirocyclopropanes with stabilized sulfonium (B1226848) ylides, which provides a highly diastereoselective route to substituted cyclobutanes in what can be considered a formal [3+1] cycloaddition. rsc.org While direct application to this compound has not been detailed, derivatization to a suitable spirocyclopropane could enable this transformation. The mechanism involves the initial formation of a betaine (B1666868) intermediate, followed by ring closure and elimination to yield the cyclobutane (B1203170) product. rsc.org

The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) into an isocyanate, which serves as a versatile intermediate for synthesizing amines and their derivatives. organic-chemistry.orgmasterorganicchemistry.com This reaction has been studied in detail for cyclopropyl acyl azides. nih.govnih.gov

A combined experimental and theoretical study on the kinetics of the Curtius rearrangement for methyl 1-azidocarbonyl cyclopropane-1-carboxylate revealed that the reaction proceeds through a concerted pathway involving the simultaneous migration of the cyclopropyl group and the loss of nitrogen gas (N₂), rather than forming a discrete nitrene intermediate. nih.govnih.govresearchgate.net The activation energies calculated by Density Functional Theory (DFT) are in close agreement with experimentally measured values. nih.gov

Table 2: Experimental and Calculated Activation Parameters for the Curtius Rearrangement of Cyclopropyl Acyl Azides

| Compound | Experimental ΔG‡ (kcal/mol) | Calculated Barrier (kcal/mol) | Experimental ΔS‡ (cal/mol·K) | Mechanism | Reference |

|---|---|---|---|---|---|

| Methyl 1-azidocarbonyl cyclopropane-1-carboxylate | 25.5 | 27.8 | 0.2 | Concerted | nih.gov |

| Methyl 1-azidocarbonyl cycloprop-2-ene-1-carboxylate | 23.8 | 25.1 | 0.3 | Concerted | nih.gov |

These data from analogous cyclopropyl systems illustrate the energetics and mechanism of the rearrangement.

Metal-Catalyzed Transformations

Metal catalysis unlocks a wide array of transformations for aryl cyclopropanes, often involving the activation and ring-opening of the strained cyclopropyl ring or functionalization of the C-H bonds.

Ring-Opening Functionalization: Aryl cyclopropanes can undergo ring-opening 1,3-difunctionalization reactions. For example, photoredox catalysis enables the ring-opening of aryl cyclopropanes to form radical cations. researchgate.net These reactive intermediates can then be trapped by nucleophiles. A notable example is the photoredox-catalyzed oxo-amination of aryl cyclopropanes, where 1-cyclopropyl-4-methoxybenzene was successfully converted to the corresponding β-azaaryl ketone in 60% yield. nih.gov This transformation involves the selective oxidation of the cyclopropyl arene, which activates the cyclopropane for nucleophilic attack. nih.gov

Enantioselective Reactions: The development of chiral catalysts has enabled enantioselective transformations. Copper-catalyzed enantioconvergent radical cross-coupling of racemic cyclopropyl halides with terminal alkynes provides access to enantioenriched cyclopropane compounds. dicp.ac.cn This highlights the potential for creating chiral centers from cyclopropyl precursors. Similarly, catalytic enantioselective ring-opening reactions of donor-acceptor cyclopropanes have been extensively studied, typically involving activation by a Lewis acid catalyst. snnu.edu.cn

Other Transformations: Iron-catalyzed cross-coupling reactions have been developed for 1-substituted cyclopropyl tosylates with Grignard reagents, representing an environmentally conscious approach to forming C-C bonds. tu-dortmund.de Furthermore, gold catalysts have been shown to facilitate ring expansions and cycloisomerization reactions of cyclopropyl-containing substrates. uzh.ch

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Similar to the proton NMR data, the specific ¹³C NMR data for 1-cyclopropyl-3-methoxybenzene is not detailed in the available search results. However, analysis of related compounds provides insight into the expected chemical shifts. For its isomer, 1-cyclopropoxy-3-methoxybenzene, the ¹³C NMR spectrum shows a range of signals with the carbon of the methoxy (B1213986) group appearing at δ 51.5 ppm and the carbons of the cyclopropyl (B3062369) group at δ 6.6 ppm. scispace.com For other similar structures, the carbons of the cyclopropyl ring typically appear at low field values. uobasrah.edu.iq

Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), are powerful tools for determining the three-dimensional structure and stereochemistry of organic compounds by identifying which groups are close in space. researchgate.net These methods are particularly useful for complex molecules where stereochemistry is a key feature. ipb.pt However, for a relatively simple and achiral molecule like this compound, such advanced techniques are generally not required for stereochemical assignment. The available literature does not indicate the use of advanced NMR techniques for the stereochemical analysis of this specific compound.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. uobasrah.edu.iq For an aromatic ether like this compound, the IR spectrum is expected to show characteristic absorption bands. Aryl alkyl ethers typically exhibit two strong bands for the asymmetric and symmetric C-O-C stretching vibrations. ipb.pt While the specific IR spectrum for this compound is not provided in the search results, data for the related compound 1-(cyclopropylmethyl)-4-methoxybenzene (B92875) shows vapor phase IR spectra are available. nih.gov A compound containing a 1-cyclopropyl-3-methylbuta-1,3-dienyl)-4-methoxybenzene moiety shows IR peaks at 3001, 2918, 2835, 1608, and 1509 cm⁻¹, which are characteristic of C-H and C=C stretching vibrations in aromatic and aliphatic parts of the molecule. pku.edu.cn

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of a molecule.

The molecular weight of this compound is 148.20 g/mol . While specific MS or HRMS data for this compound was not found, the GC-MS data for an isomer, 1-(cyclopropylmethyl)-4-methoxybenzene, shows a molecular ion peak at m/z 162, with other significant peaks at 134 and 121. nih.gov HRMS data for other related cyclopropyl-containing aromatic compounds have been reported, confirming their elemental compositions. pku.edu.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides insight into the electronic transitions within the molecule, which are primarily associated with its aromatic system. The absorption of UV radiation promotes electrons from a ground electronic state to a higher energy excited state. The principal chromophore in the molecule is the benzene (B151609) ring, while the methoxy (-OCH₃) and cyclopropyl groups act as auxochromes, modifying the absorption characteristics of the chromophore. matanginicollege.ac.inuomustansiriyah.edu.iq

The electronic absorption spectrum of aromatic compounds like this is characterized by transitions of electrons in π orbitals to antibonding π* orbitals (π → π* transitions). hnue.edu.vnup.ac.za Unsubstituted benzene, the parent chromophore, typically exhibits three main absorption bands originating from π → π* transitions: a high-intensity primary band (E₁-band) around 184 nm, a second primary band (E₂-band) of lower intensity near 204 nm, and a weak, vibrationally-structured secondary band (B-band) around 256 nm. spcmc.ac.in The high-energy E₁-band is often outside the range of standard spectrophotometers. up.ac.za

The presence of substituents on the benzene ring alters the energy of the molecular orbitals and, consequently, the wavelength (λmax) and intensity (molar absorptivity, ε) of these absorption bands. up.ac.za This phenomenon is known as an auxochromic effect.

The methoxy group is a powerful auxochrome containing non-bonding electrons (n-electrons) on the oxygen atom. These electrons can interact with the π-system of the benzene ring through resonance, effectively extending the conjugation. matanginicollege.ac.in This interaction lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity (a hyperchromic effect). matanginicollege.ac.inuomustansiriyah.edu.iq For example, in anisole (B1667542) (methoxybenzene), the primary band is shifted to approximately 220 nm and the secondary B-band is shifted to around 270-280 nm. uomustansiriyah.edu.iqphotochemcad.comnih.gov

The cyclopropyl group, like other alkyl substituents, acts as a weak auxochrome, causing a modest bathochromic shift. amazonaws.com For instance, the B-band of toluene (B28343) is observed at a slightly longer wavelength (around 269 nm) compared to benzene. starna.com

For this compound, the combined effects of both the strong methoxy auxochrome and the weaker cyclopropyl auxochrome would be observed. The spectrum is expected to be dominated by the influence of the methoxy group. Therefore, the UV-Vis spectrum of this compound is predicted to show a primary absorption band above 220 nm and a secondary B-band at a wavelength longer than that of anisole, likely in the 275-285 nm region, with the characteristic fine structure of the B-band potentially being less defined due to the substitution pattern.

UV Absorption Data for Related Compounds

The following table summarizes the characteristic UV absorption maxima for benzene and related substituted compounds to illustrate the effects of the auxochromes present in this compound.

| Compound | Chromophore/Auxochromes | Primary Band (E₂-band) λmax (nm) | Secondary Band (B-band) λmax (nm) | Reference |

|---|---|---|---|---|

| Benzene | Benzene Ring | ~204 | ~256 | spcmc.ac.in |

| Toluene | -CH₃ (Alkyl Auxochrome) | ~208 | ~269 | starna.com |

| Anisole | -OCH₃ (Methoxy Auxochrome) | ~220 | ~272 | photochemcad.comamazonaws.com |

| This compound | -C₃H₅ & -OCH₃ (Auxochromes) | Predicted >220 | Predicted >272 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-cyclopropyl-3-methoxybenzene, DFT studies would be instrumental in revealing details about its geometry, electronic landscape, and spectroscopic signatures.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of substituents are fundamental to a molecule's reactivity and physical properties. A computational geometry optimization of this compound would seek the lowest energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a stable structure, or minimum on the potential energy surface, is found.

Conformational analysis would further explore the different spatial orientations of the cyclopropyl (B3062369) and methoxy (B1213986) groups relative to the benzene (B151609) ring. The key dihedral angles to consider would be the one defining the orientation of the cyclopropyl group and the C-C-O-C angle of the methoxy group. By systematically rotating these groups and calculating the corresponding energies, a potential energy surface can be mapped out. This analysis would identify the most stable conformer(s) and the energy barriers between different conformations. It is anticipated that the most stable conformer would involve a specific orientation of the cyclopropyl ring (likely a "bisected" or "perpendicular" conformation relative to the plane of the benzene ring) to minimize steric hindrance and optimize electronic interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(ring)-C(cyclopropyl) | --- | --- | --- |

| C(ring)-O | --- | --- | --- |

| O-C(methyl) | --- | --- | --- |

| C(ring)-C(ring)-C(cyclopropyl) | --- | --- | --- |

| C(ring)-C(ring)-O | --- | --- | --- |

| C(ring)-O-C(methyl) | --- | --- | --- |

| C(ring)-C(ring)-C(cyclopropyl)-C(cyclopropyl) | --- | --- | --- |

| C(ring)-C(ring)-O-C(methyl) | --- | --- | --- |

| Note: This table is a template for data that would be obtained from a DFT geometry optimization. Actual values are not available from the search results. |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

The electronic character of a molecule is dictated by the distribution of its electrons. Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, indicating that this is the likely site for electrophilic attack. The LUMO would likely be distributed over the aromatic ring as well. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP would highlight regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this compound, the MEP would be expected to show a region of high electron density around the oxygen atom of the methoxy group and on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus. Comparing the predicted spectrum with an experimental one can aid in signal assignment and structural confirmation.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can determine these vibrational frequencies and their corresponding intensities. This information helps in identifying the presence of specific functional groups, such as the C-O stretching of the methoxy group and the characteristic vibrations of the cyclopropyl and benzene rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. These calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, offering insights into the electronic structure and conjugation within the molecule.

Reaction Mechanism Elucidation via Computational Methods

Beyond static molecular properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. For this compound, this could involve studying its behavior in various chemical transformations.

Transition State Analysis and Energy Barriers

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Locating this transition state structure on the potential energy surface is crucial for understanding the reaction mechanism. Computational methods can be used to find this structure and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products. An IRC calculation confirms that the identified transition state correctly connects the desired reactants and products, providing a complete picture of the reaction coordinate.

Cyclopropyl Group Stabilization Effects: Hyperconjugation and Homoconjugation

The cyclopropyl group in this compound plays a crucial role in the molecule's electronic stabilization through hyperconjugation and homoconjugation. Due to significant ring strain, the carbon-carbon bonds of the cyclopropyl ring possess a higher p-character than typical alkanes, allowing them to interact with adjacent π-systems. This interaction is a form of σ-π conjugation, where the electrons in the C-C σ-bonds of the cyclopropyl group delocalize into the π-system of the benzene ring. This delocalization enhances the electronic stability of the molecule.

Theoretical models such as the Walsh and Coulson-Moffitt models describe the unique bonding in cyclopropane (B1198618), which accounts for its ability to participate in conjugation. The cyclopropyl group acts as a good electron donor through hyperconjugation, which can lead to a considerable stabilization of carbocations, a principle that extends to the stabilization of the adjacent aromatic ring in this compound. wikipedia.org

A DFT study on a related compound, 1-cyclopropyl-3-(3-((1-(2-methoxyphenyl)-5-oxo- wikipedia.orgstackexchange.comresearchgate.nettriazolo[4,3-a]quinazolin-4(5H)-yl)methyl)phenylurea, provides insights into the electronic landscape of a molecule containing a cyclopropyl-phenyl moiety. The molecular electrostatic potential map of such compounds reveals regions of positive and negative charge, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. tandfonline.comtandfonline.com

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability (α) and first hyperpolarizability (β). Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties.

Quantum chemical computations on related aromatic compounds provide a framework for understanding these properties. For instance, studies on anisole (B1667542) and its derivatives can offer comparative insights. The first hyperpolarizability (β) is a key indicator of second-order NLO activity. For a molecule to have a non-zero β value, it must be non-centrosymmetric. The substitution pattern of this compound (meta-substitution) results in a non-centrosymmetric structure, which is a prerequisite for second-order NLO effects.

Computational studies on other organic molecules often compare their calculated NLO properties to that of urea, a standard reference material. It is plausible that DFT calculations on this compound would reveal a significant first hyperpolarizability, suggesting its potential as an NLO material.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or other properties. nih.gov These models rely on molecular descriptors, which are numerical representations of various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

The structural features of this compound, including the presence of the cyclopropyl and methoxy groups, can be translated into various molecular descriptors for use in QSAR modeling. These descriptors can include:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular volume and surface area.

Electronic descriptors: Related to the electronic properties, such as dipole moment and orbital energies (HOMO and LUMO).

Quantum chemical descriptors: Calculated using quantum mechanical methods, which can provide a more detailed description of the electronic structure.

The development of a QSAR model for a series of compounds including this compound would involve calculating a range of descriptors for each molecule and then using statistical methods to build a mathematical relationship between these descriptors and a measured activity. Such a model could then be used to predict the activity of new, untested compounds with similar structural features.

Applications in Medicinal and Bioorganic Chemistry

1-Cyclopropyl-3-methoxybenzene and Analogues as Pharmacological Scaffolds

The this compound moiety serves as a foundational structure in the design of novel bioactive molecules. While extensive research on this specific isomer is not broadly documented, the constituent parts—the cyclopropyl (B3062369) ring and the methoxy-substituted phenyl ring—are prevalent in a wide array of pharmacologically active compounds. researchgate.netnih.gov The cyclopropyl group, in particular, is considered a "bioisostere" of a vinyl or isopropyl group, but with a more rigid conformation. This rigidity can enhance the binding affinity of a molecule to its target receptor by reducing the entropic penalty of binding. researchgate.net

Derivatives incorporating the cyclopropyl and methoxybenzene motifs have been investigated for a range of therapeutic applications. For instance, compounds containing a 1-cyclopropyl-8-methoxy-quinoline core have been synthesized and evaluated for their antibacterial properties. researchgate.net Furthermore, the combination of a cyclopropyl group with a 4-alkoxy-3-methoxyphenyl moiety, as seen in dehydrozingerone (B89773) analogues, has been explored for its biological potential. researchgate.net These examples highlight the versatility of the cyclopropyl-methoxybenzene framework as a starting point for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies of Cyclopropyl-Substituted Aromatic Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For cyclopropyl-substituted aromatic compounds, SAR studies have provided valuable insights for optimizing their therapeutic potential.

Key aspects of SAR for this class of compounds include:

Position and Nature of Substituents: The placement and type of functional groups on the aromatic ring significantly impact activity. For example, in a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, the nature of the substituent on the benzamide moiety was found to be critical for their antimicrobial activity. nih.gov

Role of the Cyclopropyl Group: The presence and orientation of the cyclopropyl ring are often crucial for biological activity. In some cases, replacing the cyclopropyl group with other alkyl groups leads to a decrease in potency, underscoring the importance of its unique steric and electronic properties.

Influence of the Methoxy (B1213986) Group: The position of the methoxy group on the aromatic ring can influence receptor binding and metabolic stability. In studies of methoxyflavone analogs, the location of the methoxy group was shown to play a significant role in their cytotoxic effects against cancer cell lines. mdpi.comnih.gov

For instance, in the development of selective 5-HT2A receptor inverse agonists for treating arterial thrombosis, a series of phenyl pyrazole derivatives were optimized, leading to the discovery of APD791. This optimization process involved fine-tuning the substituents on the aromatic rings to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Similarly, the exploration of 4-cyclopropyl-substituted 1,2,4-benzothiadiazine 1,1-dioxides as AMPA receptor potentiators revealed that dihalo-substitution on the benzene (B151609) ring had a significant impact on their activity. researchgate.net

Biological Activity Profiles of Related Compounds

Compounds structurally related to this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties.

Antimicrobial Activity (Antibacterial, Antifungal)

The cyclopropyl moiety is a key feature in several potent antimicrobial agents. Its incorporation into aromatic scaffolds can lead to compounds with significant activity against a range of pathogens.

A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their antibacterial and antifungal activities. nih.gov Several of these compounds exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov

Table 1: Antimicrobial Activity of Selected Cyclopropyl-Containing Compounds

| Compound ID | Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 9d | Escherichia coli | Potent | nih.gov |

| 9g | Staphylococcus aureus | Potent | nih.gov |

| 9h | Fusarium verticillioides | Potent | nih.gov |

| F8 | Candida albicans | 16 | nih.gov |

| F24 | Candida albicans | 16 | nih.gov |

| F42 | Candida albicans | 16 | nih.gov |

This table is interactive and allows for sorting and filtering of data.

In another study, amide derivatives containing a cyclopropane (B1198618) ring were designed and synthesized, with several compounds showing moderate to excellent antifungal activity against Candida albicans. nih.gov

Anticancer and Antiproliferative Potentials

The development of novel anticancer agents is a major focus of medicinal chemistry, and cyclopropyl-containing aromatic compounds have emerged as a promising class of molecules. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cancer progression.

Dehydrozingerone-based cyclopropyl derivatives have been shown to possess cytotoxic activity against various cancer cell lines, including HeLa, LS174, and A549, while showing no significant toxicity towards normal cell lines. researchgate.net The length of the alkoxy chain on the phenyl ring was found to influence the anticancer activity, with the butyl derivative being the most active against HeLa cells. researchgate.net

Table 2: Anticancer Activity of Selected Cyclopropyl-Containing Compounds

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Butyl derivative of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropane | HeLa | 8.63 | researchgate.net |

| Benzyl derivative of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropane | LS174 | 10.17 | researchgate.net |

| Benzyl derivative of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropane | A549 | 12.15 | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

Furthermore, studies on methoxyflavone analogs have provided insights into the anticancer potential of compounds containing the methoxybenzene moiety. The position and number of methoxy groups on the flavone scaffold were found to be critical for their cytotoxic effects against breast and prostate cancer cell lines. mdpi.comnih.gov

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Compounds with antioxidant properties can help to mitigate the damaging effects of ROS.

Derivatives of 2-methoxyphenol have been synthesized and evaluated for their antioxidant activity using various assays, including the DPPH, ABTS, and ORAC methods. researchgate.net These studies have identified new phenolic acid-derived compounds with significant antioxidant potential. The presence of the methoxy group, often in conjunction with a hydroxyl group on the aromatic ring, is a common feature in many natural and synthetic antioxidants.

Table 3: Antioxidant Activity of a 3-Arylphthalide Derivative

| Compound | Assay | Activity | Reference |

|---|

| 3-(2,4-dihydroxyphenyl)phthalide (5a) | ABTS | Better than Trolox standard | mdpi.com |

This table is interactive and allows for sorting and filtering of data.

Enzyme Inhibition and Mechanistic Probes

The unique chemical reactivity of the cyclopropyl group makes it a valuable tool for designing enzyme inhibitors and mechanistic probes. The strained three-membered ring can participate in reactions within the active site of an enzyme, leading to irreversible inhibition.

For example, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been developed as potent and selective inhibitors of 12-lipoxygenase, an enzyme involved in inflammation and platelet aggregation. nih.gov SAR studies of this scaffold led to the identification of compounds with nanomolar potency and favorable pharmacokinetic properties. nih.gov

Furthermore, cyclopropylamines have been studied as suicide inhibitors of cytochrome P450 enzymes, where the ring-opening of the cyclopropyl group leads to the formation of a reactive species that covalently binds to the enzyme, causing inactivation.

Antiviral and Anti-HIV Activities

The unique structural and electronic properties of the cyclopropyl group have made it a valuable component in the design of novel antiviral agents. Research has demonstrated that the incorporation of a cyclopropyl moiety into various molecular scaffolds can lead to significant antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV).

Novel phenyl-branched cyclopropyl nucleosides, as well as their phosphonate and phosphonic acid analogues, have been synthesized and evaluated for their antiviral properties. These compounds have shown activity against several viruses, including HIV-1, Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Human Cytomegalovirus (HCMV) nih.gov. The rigid nature of the cyclopropyl ring can help to lock the molecule into a specific conformation that is favorable for binding to viral enzymes.

In the context of HIV, combination antiretroviral therapy (cART) is the standard treatment, often targeting viral enzymes such as reverse transcriptase, protease, and integrase acs.org. The development of new drugs is driven by the need to overcome drug resistance and reduce side effects acs.orgnih.gov. Dolastane and secodolastane diterpenes isolated from the brown alga Canistrocarpus cervicornis have demonstrated dose-dependent inhibition of HIV-1 replication nih.gov. Some of these compounds showed a potent effect on HIV-1 infectivity, suggesting they act before the virus penetrates the target cells nih.gov.

Furthermore, studies on halogenated bis(hydroxymethyl)-cyclopentenyladenines have shown that while the introduction of a halogen at the 3'-position can diminish anti-HIV-1 activity, it can increase the potency of inhibition against the reverse transcriptase of the Hepatitis B virus (HBV) researchgate.net. This highlights the nuanced role of substituents in conjunction with the core carbocyclic ring in determining antiviral specificity and potency. Other natural and synthetic compounds, including certain triterpene derivatives, have also shown promising anti-HIV-1 activity ijrpr.com.

The table below summarizes the antiviral activity of some cyclopropane-containing and related compounds.

| Compound Type | Target Virus(es) | Key Findings |

| Phenyl-branched cyclopropyl nucleosides | HIV-1, HSV-1, HSV-2, HCMV | Demonstrated antiviral activity against a range of viruses nih.gov. |

| Dolastane diterpenes | HIV-1 | Inhibit HIV-1 replication in a dose-dependent manner and may act before viral entry nih.gov. |

| 3'-Halogenated bis(hydroxymethyl)-cyclopentenyladenines | HIV-1, HBV | Halogen substitution decreased anti-HIV-1 activity but increased anti-HBV activity researchgate.net. |

| Triterpene derivatives | HIV-1, Influenza A | Certain derivatives showed potent antiviral activity against both HIV-1 and influenza A ijrpr.com. |

Anti-inflammatory Activity

The search for novel anti-inflammatory agents is a significant area of medicinal chemistry research. Derivatives containing structural motifs similar to this compound have been investigated for their potential to modulate inflammatory pathways. For instance, a study on 3-arylphthalides, which share a substituted benzene ring, identified compounds with significant antioxidant and anti-inflammatory activities ijrpr.com. Specifically, a 3-(2,4-dihydroxyphenyl)phthalide derivative demonstrated strong inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells ijrpr.com. This compound also reduced the expression of pro-inflammatory cytokines such as IL-1b and IL-6 ijrpr.com.

Similarly, a study on an aroyl propionic acid derivative, (2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-one, showed significant anti-inflammatory activity by reducing paw edema induced by carrageenan and 5-Hydroxytryptamine enamine.net. The mechanism of action was linked to the inhibition of acid phosphatases and chymotrypsin, as well as membrane stabilization and inhibition of lipid peroxidation enamine.net. Another compound, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX), isolated from Cudrania tricuspidata, exhibited anti-inflammatory effects in LPS-stimulated cells by decreasing the production of pro-inflammatory mediators like NO, PGE2, IL-6, and TNF-α hyphadiscovery.com. The anti-inflammatory action of THMX was attributed to the inactivation of NF-κB and MAPK signaling pathways and the induction of HO-1 expression hyphadiscovery.com.

Furthermore, a phenylpropanoid compound isolated from Juglans mandshurica demonstrated anti-inflammatory properties by inhibiting LPS-induced inflammatory mediators through the blockade of NF-κB and MAPK pathway phosphorylation longdom.org. In silico studies on compounds from Myrtus communis L. leaf extract have also identified molecules with good binding scores against anti-inflammatory targets like COX-2 and TNF-α nih.gov. These findings suggest that the methoxyphenyl moiety, a key feature of this compound, is present in various compounds with promising anti-inflammatory potential.

The table below presents findings on the anti-inflammatory activity of related compounds.

| Compound/Extract | Cell/Animal Model | Key Anti-inflammatory Effects |

| 3-(2,4-dihydroxyphenyl)phthalide | Bv.2 and RAW 264.7 cells | Strong inhibition of NO production and reduced expression of IL-1b and IL-6 ijrpr.com. |

| (2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-one | Rat paw edema model, in vitro assays | Significant reduction in paw edema; inhibition of acid phosphatases and chymotrypsin enamine.net. |

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX) | RAW 264.7 and BV2 cells | Decreased production of NO, PGE2, IL-6, and TNF-α; inactivation of NF-κB and MAPK pathways hyphadiscovery.com. |

| 2-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-1-methoxy-3-propanol | RAW 264.7 cells, zebrafish larvae | Inhibited LPS-induced inflammatory mediators by blocking NF-κB and MAPK phosphorylation longdom.org. |

| Myrtus communis L. leaf extract | Carrageenan-induced paw edema, in silico | Good anti-inflammatory effect in vivo; identified compounds with good binding scores to COX-2 and TNF-α nih.gov. |

Neurochemical Applications

The cyclopropyl group is a valuable scaffold in the design of compounds targeting the central nervous system (CNS). Its incorporation can lead to improved properties such as increased brain permeability nih.govresearchgate.netmdpi.com. The 2-Phenylcyclopropylmethylamine (PCPMA) scaffold, for example, is considered a privileged structure in CNS drug design, with many compounds containing this motif showing therapeutic effects for conditions like depression, schizophrenia, and Parkinson's disease. The PCPMA backbone provides a useful template for designing bioactive compounds that target aminergic G protein-coupled receptors (GPCRs) and transporters in the CNS.

A specific study investigated the CNS and analgesic activities of Methyl 4-[(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate. This compound, which features both a cyclopropylamino group and a 3-methoxyphenyl moiety, was synthesized and evaluated for its effects on the central nervous system. CNS depressants, which often act on the neurotransmitter gamma-aminobutyric acid (GABA), are used to treat anxiety and sleep disorders. The study of this novel compound suggests the potential for developing new therapeutic agents with CNS activity based on this chemical scaffold.

The design of CNS-targeted libraries of small molecules often focuses on properties that favor blood-brain barrier (BBB) penetration, such as low polar surface area and a limited number of hydrogen bond donors and acceptors. The inclusion of rigid, sp³-rich scaffolds, including those with cyclopropyl groups, is a common strategy to enhance the CNS-active profile of a compound library.

Drug Discovery and Development Strategies

Role of Cyclopropyl Moiety in Approved Pharmaceuticals

The cyclopropyl group has become an increasingly prevalent structural motif in modern drug discovery and is featured in a number of approved pharmaceuticals. Its unique properties, including the coplanarity of its three carbon atoms, shorter and stronger C-C and C-H bonds, and enhanced π-character of the C-C bonds, contribute to its utility in medicinal chemistry researchgate.netmdpi.com. The U.S. Food and Drug Administration (FDA) approved 18 new drugs containing a cyclopropyl moiety between 2012 and 2018.

The incorporation of a cyclopropyl ring can address several challenges encountered during drug development. It can enhance potency, reduce off-target effects, increase metabolic stability, and improve brain permeability researchgate.netmdpi.com. Furthermore, it can decrease plasma clearance and contribute to a more entropically favorable binding to target receptors researchgate.netmdpi.com. The rigid nature of the cyclopropyl ring can also be used to conformationally constrain molecules, which can prevent proteolytic hydrolysis in peptide-based drugs researchgate.netmdpi.com.

Examples of how the cyclopropyl moiety has been strategically employed in drug design include its use as a bioisosteric replacement for other groups. For instance, it can serve as a rigid alkyl linker or as a replacement for an alkene. The substitution of an N-ethyl group, which is susceptible to CYP450-mediated oxidation, with an N-cyclopropyl group can lead to increased metabolic stability.

The table below highlights the beneficial effects of incorporating a cyclopropyl moiety in drug molecules.

| Property Enhanced | Mechanism/Reason |

| Potency | Conformational rigidity leads to more favorable binding to receptors researchgate.netmdpi.com. |

| Metabolic Stability | Higher C-H bond dissociation energy reduces susceptibility to oxidative metabolism by CYP enzymes. |

| Brain Permeability | Increased lipophilicity and specific structural features can facilitate crossing the blood-brain barrier nih.govresearchgate.netmdpi.com. |

| Reduced Off-Target Effects | The specific conformation imposed by the cyclopropyl ring can lead to higher target selectivity researchgate.netmdpi.com. |

| Decreased Plasma Clearance | Increased metabolic stability contributes to a longer half-life in the body researchgate.netmdpi.com. |

| Conformational Restriction | The rigid ring structure limits the number of possible conformations, which can be beneficial for binding researchgate.netmdpi.com. |

Prodrug Design and Metabolic Stability Considerations

Prodrug design is a strategy used to overcome undesirable properties of a drug molecule, such as poor solubility, instability, or rapid metabolism. A prodrug is an inactive derivative of a drug that is converted into the active form in vivo through enzymatic or chemical transformation. This approach can be used to improve the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME).

The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability researchgate.netmdpi.com. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidation by cytochrome P450 (CYP) enzymes. However, the metabolism of cyclopropyl groups can sometimes lead to the formation of reactive metabolites, particularly when attached to an amine. For example, the cyclopropylamine moiety in some compounds can undergo CYP-mediated oxidation to form reactive ring-opened intermediates that can covalently bind to proteins.

In such cases, prodrug strategies can be employed to mask the labile part of the molecule until it reaches its target. For instance, a carrier-linked prodrug involves covalently attaching an inert carrier to the active drug, often through an ester or amide linkage, which can be cleaved in vivo. This can modify the lipophilicity and other physicochemical properties of the drug, potentially altering its metabolic pathway.

Considerations in prodrug design for cyclopropyl-containing compounds would involve a careful analysis of the metabolic fate of the cyclopropyl group and the design of a promoiety that is efficiently cleaved to release the active drug while minimizing the formation of any toxic byproducts. The stability of the prodrug at different pH values and in the presence of various enzymes is a critical factor in its design and evaluation.

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is a powerful tool for understanding how a ligand (a small molecule like a drug) interacts with its protein target at the molecular level. This information can be used to predict the binding affinity of a ligand and to guide the design of more potent and selective inhibitors.

For compounds containing a cyclopropyl group, molecular docking can help to elucidate the role of this moiety in protein-ligand interactions. The rigid and well-defined geometry of the cyclopropyl ring can be advantageous for docking studies, as it reduces the conformational flexibility of the ligand, making it easier to predict its binding mode. The cyclopropyl group can engage in various non-covalent interactions with the protein, including van der Waals forces and hydrophobic interactions.

The process of molecular docking typically involves preparing the 3D structures of both the ligand and the protein receptor. The ligand is then placed in the binding site of the receptor, and its orientation and conformation are systematically explored to find the pose with the most favorable interaction energy. The results of docking simulations are often visualized to analyze the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the protein.

The table below outlines the key steps and considerations in molecular docking studies.

| Step | Description | Importance in Drug Design |

| Preparation of Receptor and Ligand | Obtaining and preparing the 3D structures of the protein target and the small molecule ligand, including adding hydrogen atoms and assigning charges. | Accurate starting structures are crucial for obtaining meaningful docking results. |

| Defining the Binding Site | Identifying the region on the protein where the ligand is expected to bind. This can be based on experimental data or predicted from the protein's structure. | Focusing the search space for docking improves computational efficiency and the accuracy of the predicted binding mode. |

| Docking Simulation | Using a scoring function and a search algorithm to explore different conformations and orientations of the ligand within the binding site. | The scoring function estimates the binding affinity, and the search algorithm explores the conformational space to find the best binding pose. |

| Analysis of Results | Evaluating the predicted binding poses and their corresponding scores. Visualizing the protein-ligand interactions to understand the binding mechanism. | Provides insights into the structure-activity relationship and helps in the rational design of new compounds with improved affinity and selectivity. |

Advanced Synthetic and Methodological Applications

1-Cyclopropyl-3-methoxybenzene as a Building Block in Complex Molecule Synthesis

The utility of a molecule as a building block is demonstrated by its incorporation into the synthesis of more complex structures, such as natural products or pharmacologically active agents. Despite the presence of two functional motifs (the cyclopropyl (B3062369) ring and the methoxybenzene group), specific examples of this compound being used as a key intermediate in the documented synthesis of complex molecules are not readily found in current research literature.

In a broader context, cyclopropane-containing structures are valuable in medicinal chemistry and diversity-oriented synthesis. nih.gov The cyclopropyl group, when attached to a derivatizable handle, can serve as a core motif for generating diverse molecular structures. nih.gov For instance, biocatalytic methods have been developed to produce chiral, boronate-substituted cyclopropanes that can be readily diversified using reactions like the Suzuki-Miyaura coupling. nih.gov This general strategy highlights the potential of functionalized cyclopropanes, but does not provide a specific synthetic route employing this compound.

Stereochemical Control in Reactions Involving Cyclopropyl Ethers

Achieving stereochemical control—the ability to direct a reaction to form a specific stereoisomer—is a critical aspect of modern organic synthesis, particularly in the preparation of chiral drugs. Research specifically detailing methods for stereochemical control in reactions at the cyclopropyl group or elsewhere on the this compound molecule is not apparent in the surveyed literature.

However, the field of stereoselective synthesis of cyclopropanes is well-developed. Tandem reactions, which involve sequential transformations without isolating intermediates, represent an attractive strategy for the enantio- and diastereoselective synthesis of functionalized cyclopropanes like cyclopropyl alcohols. researchgate.net Such methods maximize molecular complexity and yield while minimizing the handling of reactive intermediates. researchgate.net These general principles of asymmetric synthesis are applicable to the cyclopropane (B1198618) family, though specific protocols tailored to cyclopropyl aryl ethers like this compound have not been detailed. A reaction is termed stereospecific when starting materials that are stereoisomers result in products that are also stereoisomers. masterorganicchemistry.com Many cyclopropanation reactions, for example, are stereospecific. masterorganicchemistry.com

Development of New Reagents and Catalytic Systems

The development of novel reagents and catalysts is crucial for enabling new chemical transformations. While systems designed explicitly for this compound are not documented, research on the catalytic functionalization of the broader class of arylcyclopropanes provides relevant insights.

A significant challenge in catalysis is the cleavage and functionalization of relatively inert C–C bonds. One notable development is a catalytic method for the 1,3-difunctionalization of arylcyclopropanes through an oxidative C–C bond activation pathway. nih.gov This strategy allows for the installation of two functional groups across the cyclopropane ring. For example, a catalytic system can achieve the 1,3-dihydroxylation of arylcyclopropanes using trifluoroacetic acid as both a promoter and a nucleophile. nih.gov This demonstrates that the cyclopropyl ring in such compounds can be opened in a controlled manner to access 1,3-disubstituted products. nih.gov

| Substrate (Aryl Group) | Conditions | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenyl | Catalyst, CF3COOH, CH2Cl2; then H2O | 1-(4-Methoxyphenyl)propane-1,3-diol | 85% |

| Phenyl | Catalyst, CF3COOH, CH2Cl2; then H2O | 1-Phenylpropane-1,3-diol | 70% |

| 4-Chlorophenyl | Catalyst, CF3COOH, CH2Cl2; then H2O | 1-(4-Chlorophenyl)propane-1,3-diol | 65% |

This table illustrates the yields for the 1,3-dihydroxylation of various arylcyclopropanes, demonstrating a general catalytic method applicable to this class of compounds. Specific application to the 3-methoxy-substituted isomer was not reported.

Cyclopropyl Group as a Conformational Constraint

The cyclopropyl group is a rigid, three-membered ring that can significantly influence the three-dimensional shape (conformation) of a molecule. By locking bond rotations, it can serve as a conformational constraint, which is a highly valuable tool in drug design for positioning other functional groups in a specific orientation for optimal binding to a biological target.

Conformational studies on the related compound, 1-cyclopropyl-4-methoxybenzene (B1195587) (the para-isomer), were conducted as early as 1977, indicating long-standing interest in how the cyclopropyl and aryl rings orient themselves relative to each other. nist.gov The rigid nature of the cyclopropyl group restricts the free rotation that would be present in an analogous alkyl chain (e.g., an isopropyl group), forcing adjacent substituents into more defined spatial regions. This "cyclopropyl effect" has been shown to influence the conformational preferences of adjacent ring systems, such as favoring the axial position for substituents on a cyclohexane (B81311) ring. While a detailed conformational analysis specific to this compound is not available, the fundamental principles of steric and electronic interactions between the cyclopropane ring and the methoxy-substituted benzene (B151609) ring would govern its preferred three-dimensional structure.

Future Research Directions and Unexplored Avenues

Targeted Synthesis of Novel 1-Cyclopropyl-3-methoxybenzene Derivatives

The exploration of this compound's potential is contingent upon the synthesis of a diverse library of its derivatives. The cyclopropyl (B3062369) group is a key moiety in many modern drugs, influencing spatial arrangement and physicochemical properties. researchgate.net The targeted synthesis of novel derivatives would serve as the foundation for structure-activity relationship (SAR) studies. Future synthetic efforts should focus on several key areas:

Functionalization of the Aromatic Ring: Introducing a variety of substituents (e.g., halogens, nitro groups, alkyl chains, carboxylic acids) at other positions on the benzene (B151609) ring could significantly modulate the electronic properties and biological activity of the molecule.

Modification of the Methoxy (B1213986) Group: Demethylation to the corresponding phenol (B47542) would provide a handle for introducing a wide range of ether and ester linkages, expanding the chemical space dramatically.

Derivatization of the Cyclopropyl Ring: While more challenging, methods for functionalizing the cyclopropyl ring itself could lead to novel scaffolds with unique three-dimensional shapes.

These synthetic strategies can draw from established methods for cyclopropanation and aromatic substitution. google.comnih.gov The creation of a diverse chemical library is the first step toward discovering new applications for this versatile scaffold.

| Derivative Class | Synthetic Strategy | Potential Properties/Applications |

| Halogenated Derivatives | Electrophilic Aromatic Halogenation | Modulation of lipophilicity, potential as metabolic blockers, intermediates for cross-coupling reactions. |

| Amino/Nitro Derivatives | Nitration followed by Reduction | Precursors for amides and other functional groups, potential for altered receptor binding. |

| Carboxylic Acid Derivatives | Friedel-Crafts Acylation followed by Oxidation | Improved water solubility, provides a point for amide or ester formation to target specific biological interactions. |

| Phenolic Derivatives | Ether Cleavage (e.g., with BBr₃) | Key intermediate for creating extensive ether/ester libraries, potential for antioxidant activity. |

Mechanistic Studies of Under-explored Transformations

The chemical reactivity of this compound is not well-documented. The interplay between the strained cyclopropyl ring and the electronically-active methoxy-substituted benzene ring could lead to novel and interesting chemical transformations. Mechanistic studies are crucial to understand and harness this reactivity.

Future research should investigate:

Reactions involving the Cyclopropyl Ring: Studies on acid-catalyzed ring-opening reactions could provide pathways to new classes of compounds. The cyclopropyl group can act as a latent double bond, and its reactivity under various conditions (e.g., with electrophiles or under transition metal catalysis) is a rich area for exploration.

Ortho-lithiation and Directed Metalation: The methoxy group could potentially direct metalation to the ortho positions (2- and 4-), providing a powerful tool for regioselective functionalization. Mechanistic studies would be needed to understand the kinetics and thermodynamics of these processes.

Photochemical Transformations: The interaction of the aromatic ring with the cyclopropyl group under photochemical conditions is an unexplored area that could lead to unexpected rearrangements and cycloadditions.

A deeper understanding of these reaction mechanisms will enable more precise and efficient synthesis of complex molecules based on the this compound scaffold.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful tool for accelerating the research and development process by predicting the properties of yet-to-be-synthesized molecules. mdpi.com For this compound and its derivatives, advanced computational modeling can be applied to:

Predict Physicochemical Properties: Using methods like Density Functional Theory (DFT), key properties such as molecular geometry, electronic structure (e.g., HOMO/LUMO energies), and spectral characteristics (NMR, IR) can be calculated. mdpi.com This can guide synthetic efforts and aid in the characterization of new compounds.

Model Receptor-Ligand Interactions: For derivatives designed as potential drug candidates, molecular docking and molecular dynamics (MD) simulations can predict how they might bind to specific biological targets, such as enzymes or receptors. nih.gov This allows for a rational, structure-based approach to drug design.

Develop Quantitative Structure-Activity Relationship (QSAR) Models: Once a library of derivatives is synthesized and tested, computational models can be built to correlate specific structural features with observed biological activity.

| Computational Method | Application for this compound Research | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. | Understanding of reactivity, confirmation of derivative structures. |

| Molecular Docking | Simulation of binding poses of derivatives in the active site of a biological target. | Identification of potential drug candidates and key binding interactions. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of a ligand-receptor complex over time. | Assessment of binding stability and conformational changes. nih.gov |

| QSAR Modeling | Statistical correlation of chemical structure with biological activity. | Predictive models to guide the design of more potent compounds. |

Expanding Biological Activity Screening and Mechanism-of-Action Studies

The cyclopropane (B1198618) ring is a constituent of numerous biologically active compounds, which exhibit a wide range of pharmacological activities including anti-inflammatory, anti-cancer, and anti-viral properties. researchgate.netnih.govresearchgate.net However, the biological profile of this compound itself is not established. A critical future direction is to conduct broad biological screening of the parent compound and its newly synthesized derivatives.

Screening should encompass a wide range of assays to identify potential therapeutic applications. Based on the activities of other cyclopropane-containing molecules, promising areas for investigation include:

Anticancer Activity: Screening against various cancer cell lines to identify compounds with cytotoxic or antiproliferative effects. nih.gov

Anti-inflammatory Activity: Evaluation in cellular and animal models of inflammation.

Antimicrobial and Antiviral Activity: Testing against a panel of pathogenic bacteria, fungi, and viruses. researchgate.net

Neurological Activity: Given that many centrally-acting drugs contain cyclopropylamine or related moieties, screening for activity on CNS targets like monoamine oxidase could be fruitful. longdom.org

For any "hit" compounds identified during screening, detailed mechanism-of-action (MoA) studies would be the essential next step. nih.gov These studies would aim to identify the specific molecular target (e.g., enzyme, receptor) through which the compound exerts its biological effect, a crucial step in the drug discovery process.

Integration with Chemoinformatics and Artificial Intelligence for Drug Discovery

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast chemical and biological datasets. nih.govmdpi.com Integrating these approaches into the research program for this compound can significantly accelerate the discovery of novel drug candidates.

This integration would involve a cyclical process:

Data Generation: The targeted synthesis of derivatives (Section 8.1), prediction of their properties through computational modeling (Section 8.3), and screening for biological activity (Section 8.4) will generate a rich dataset.

Database Creation: This data would be compiled into a structured database, capturing the chemical structure, computed properties, and biological activity for each compound.

Machine Learning Model Development: Using this database, machine learning algorithms (e.g., neural networks, support vector machines) can be trained to build predictive models. nih.gov These models could predict the biological activity of virtual, unsynthesized derivatives.

Predictive Design and Synthesis: The AI models would be used to screen vast virtual libraries of this compound derivatives and identify those with the highest predicted potency and desirable properties. These top candidates would then be prioritized for synthesis, and the cycle would repeat.

This data-driven approach, combining synthetic chemistry, biological testing, and advanced computational methods, provides a modern and efficient paradigm for exploring the full therapeutic potential of the this compound scaffold. nih.gov

Q & A

Q. What are the critical safety protocols for handling 1-Cyclopropyl-3-methoxybenzene in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 respirators for low exposure; OV/AG/P99 for higher levels) to avoid inhalation of dust or vapors .

- Engineering Controls: Work in a fume hood with adequate ventilation. Equip the workspace with emergency eyewash stations and hand-washing facilities .

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse cautiously for 15 minutes and seek medical attention .

- Waste Disposal: Collect waste in labeled containers and follow institutional guidelines for hazardous organic compounds .

Q. What synthetic routes are recommended for this compound, and how can purity be optimized?

Methodological Answer:

- Synthetic Pathways:

- Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling between 3-methoxybromobenzene and cyclopropylboronic acid under palladium catalysis.

- Grignard Reagents: React cyclopropylmagnesium bromide with 3-methoxybenzaldehyde followed by dehydration.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor purity via HPLC or GC-MS .

Q. How can researchers experimentally determine key physical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:

- Solubility: Test solubility in solvents (hexane, ethanol, DMSO) using a gravimetric method. Prepare saturated solutions, filter, and evaporate to measure dissolved mass .

- Melting Point: Use differential scanning calorimetry (DSC) or a capillary tube method. Note that decomposition may occur near the melting point, requiring inert atmospheres .

Advanced Research Questions

Q. How should researchers design experiments to assess the reactivity of this compound with electrophiles?

Methodological Answer:

Q. What methodologies resolve contradictions in reported spectral data for derivatives of this compound?

Methodological Answer:

- Advanced Spectroscopy:

- 2D NMR (HSQC, HMBC): Assign proton-carbon correlations to confirm substitution patterns.

- X-ray Crystallography: Resolve ambiguities in molecular geometry.

- Computational Validation: Compare experimental IR/Raman spectra with density functional theory (DFT) simulations .

Q. What strategies mitigate cyclopropane ring strain during functionalization of this compound?

Methodological Answer:

Q. How can researchers systematically investigate thermal decomposition pathways of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen to identify decomposition onset temperatures.

- GC-MS Analysis: Capture volatile decomposition products (e.g., CO, benzene derivatives) and compare with fragmentation patterns in mass spectra .

Data Contradiction Analysis

Q. How should conflicting data on the stability of this compound in aqueous environments be addressed?

Methodological Answer:

- Controlled Replication: Repeat stability tests in buffered solutions (pH 4–9) at 25°C and 40°C. Use UV-Vis spectroscopy to track absorbance changes over time.

- Error Source Identification: Check for impurities (e.g., residual catalysts) via LC-MS. Cross-validate with independent labs using standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products